4-(3-溴-4-氟苯甲基)吗啉

概述

描述

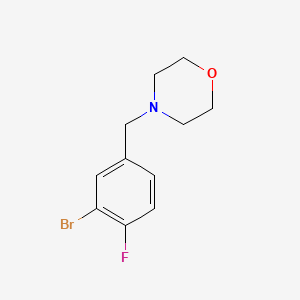

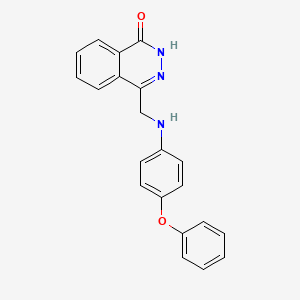

4-(3-Bromo-4-fluorobenzyl)morpholine is a compound that belongs to the class of organic compounds known as morpholines, which are characterized by the presence of a morpholine ring, a six-membered heterocyclic amine containing both oxygen and nitrogen atoms. This specific compound also features bromo- and fluoro- substituents on the benzyl group, indicating its potential for varied chemical reactivity and biological activity.

Synthesis Analysis

The synthesis of morpholine derivatives, including those with substituted benzyl groups, typically involves multi-step chemical reactions starting from basic building blocks. For example, the asymmetric synthesis of enantiomers of 2-aminomethyl-4-(4-fluorobenzyl)morpholine, a related compound, was achieved through the regioselective opening of epichlorohydrin with fluorobenzylamine, followed by reduction and amination processes (Kato et al., 1994). Similar strategies could be adapted for the synthesis of 4-(3-Bromo-4-fluorobenzyl)morpholine, incorporating appropriate substituents at the required positions.

Molecular Structure Analysis

Molecular structure analysis of morpholine derivatives often involves spectroscopic methods and crystallography to elucidate the configuration and conformation of the compound. For instance, structural exploration and Hirshfeld surface analysis were conducted on a novel bioactive heterocycle, providing insights into its molecular conformation and intermolecular interactions (Prasad et al., 2018). These analytical techniques could similarly be applied to understand the structural aspects of 4-(3-Bromo-4-fluorobenzyl)morpholine.

Chemical Reactions and Properties

The chemical reactivity of morpholine derivatives is influenced by the functional groups present on the morpholine ring and the substituents attached to it. Reactions involving morpholine derivatives can include substitutions, cyclizations, and interactions with various reagents to form new compounds with potential biological activities. For example, the synthesis and crystal structure of 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazole and its morpholinomethyl derivative showcased intermolecular interactions leading to the formation of a supramolecular network (Banu et al., 2013).

科学研究应用

合成和生物活性研究

- 抗菌和抗氧化性能:Menteşe、Ülker和Kahveci(2015)进行的研究涉及合成含有吗啉环的苯并咪唑衍生物。这些化合物表现出显著的抗微生物和抗氧化活性,突显了4-(3-溴-4-氟苯基)吗啉衍生物在开发具有额外抗氧化性能的新抗微生物剂中的潜力(Menteşe, Ülker, & Kahveci, 2015)。

- 分子固体合成:基于镍化合物的分子固体合成研究包括4-(3-溴-4-氟苯基)吗啉的衍生物。这些化合物表现出独特的磁性能,暗示了在材料科学和磁共振成像(MRI)对比剂中的应用(Ni et al., 2005)。

- 抗真菌活性:Qu等人(2015)合成了含有吗啉基团的苯并咪唑-2-基氰酮肟醚,显示出比标准的多菌灵更高的抗真菌活性。这强调了吗啉衍生物在开发抗真菌药物中的潜力(Qu, Li, Xing, & Jiang, 2015)。

药物开发关键中间体的合成

- 抗凝血中间体:合成抗凝血药利伐沙班的关键中间体4-(4-氨基苯基)-3-吗啉酮展示了4-(3-溴-4-氟苯基)吗啉衍生物在制药合成过程中的关键作用,为更高效和可扩展的药物制造提供了途径(Luo Lingyan et al., 2011)。

抗肿瘤活性

- 癌细胞系抑制:唐和傅(2018)合成了一种源自4-(3-溴-4-氟苯基)吗啉的化合物,对包括A549、BGC-823和HepG-2在内的各种癌细胞系显示出明显的抑制作用。这突显了这类化合物在癌症治疗中的潜在治疗应用(Tang & Fu, 2018)。

安全和危害

This compound is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . The safety information includes the following precautionary statements: P301 (If swallowed), P330 (Rinse mouth), P331 (Do NOT induce vomiting), and P310 (Immediately call a POISON CENTER or doctor/physician) .

未来方向

属性

IUPAC Name |

4-[(3-bromo-4-fluorophenyl)methyl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrFNO/c12-10-7-9(1-2-11(10)13)8-14-3-5-15-6-4-14/h1-2,7H,3-6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRXZMNYOZJCBKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=C(C=C2)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Bromo-4-fluorobenzyl)morpholine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R,4As,8aR)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-3-carboxylic acid](/img/structure/B2495151.png)

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2495152.png)

![2-((1-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2495155.png)

![N-(4-chlorophenyl)-1-methyl-2-[(4-methylphenyl)sulfanyl]-1H-indole-3-carboxamide](/img/structure/B2495158.png)

![(2Z,4E)-4-[(dimethylamino)methylidene]pent-2-enedinitrile](/img/structure/B2495159.png)

![3-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2495162.png)

![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2495166.png)

![(5-Methylpyrazin-2-yl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2495168.png)